Cas no 1429418-19-8 (5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole)

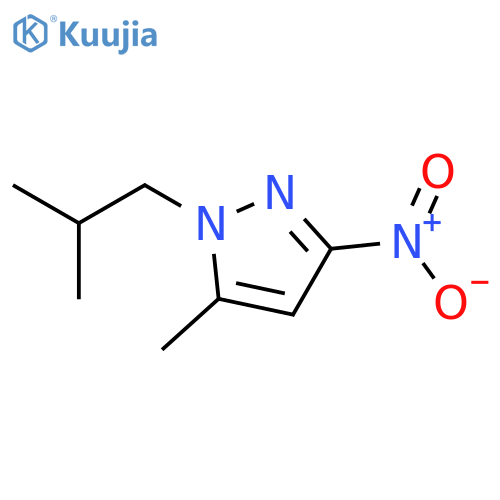

1429418-19-8 structure

商品名:5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole

CAS番号:1429418-19-8

MF:C8H13N3O2

メガワット:183.207721471786

MDL:MFCD25370958

CID:5170112

PubChem ID:86207901

5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole

- 1H-Pyrazole, 5-methyl-1-(2-methylpropyl)-3-nitro-

- 5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole

-

- MDL: MFCD25370958

- インチ: 1S/C8H13N3O2/c1-6(2)5-10-7(3)4-8(9-10)11(12)13/h4,6H,5H2,1-3H3

- InChIKey: CTMOMCDNOVTFNV-UHFFFAOYSA-N

- ほほえんだ: N1(CC(C)C)C(C)=CC([N+]([O-])=O)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232929-10.0g |

5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |

1429418-19-8 | 95% | 10.0g |

$1654.0 | 2024-06-19 | |

| Enamine | EN300-232929-2.5g |

5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |

1429418-19-8 | 95% | 2.5g |

$754.0 | 2024-06-19 | |

| abcr | AB553603-100 mg |

1-Isobutyl-5-methyl-3-nitro-1H-pyrazole; . |

1429418-19-8 | 100MG |

€220.50 | 2022-03-01 | ||

| Enamine | EN300-232929-10g |

5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |

1429418-19-8 | 10g |

$1654.0 | 2023-09-15 | ||

| Enamine | EN300-232929-1g |

5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |

1429418-19-8 | 1g |

$385.0 | 2023-09-15 | ||

| Enamine | EN300-232929-0.05g |

5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |

1429418-19-8 | 95% | 0.05g |

$69.0 | 2024-06-19 | |

| Enamine | EN300-232929-1.0g |

5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |

1429418-19-8 | 95% | 1.0g |

$385.0 | 2024-06-19 | |

| abcr | AB553603-5 g |

1-Isobutyl-5-methyl-3-nitro-1H-pyrazole; . |

1429418-19-8 | 5g |

€1,082.80 | 2022-03-01 | ||

| Enamine | EN300-232929-0.1g |

5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |

1429418-19-8 | 95% | 0.1g |

$105.0 | 2024-06-19 | |

| abcr | AB553603-250 mg |

1-Isobutyl-5-methyl-3-nitro-1H-pyrazole; . |

1429418-19-8 | 250MG |

€257.30 | 2022-03-01 |

5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

1429418-19-8 (5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole) 関連製品

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1429418-19-8)5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):194.0/580.0